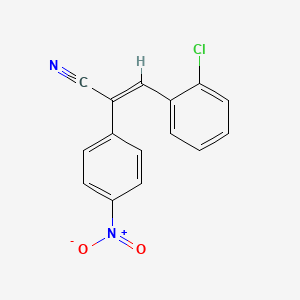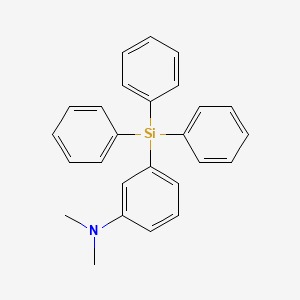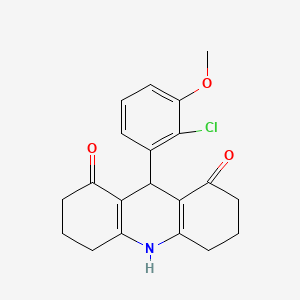stannane CAS No. 64806-57-1](/img/structure/B11952834.png)
[1-(Benzenesulfinyl)ethenyl](tributyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfinyl)ethenylstannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. The compound has a molecular formula of C20H34OSn and a molecular weight of approximately 442.135 g/mol . Organotin compounds are widely used in various chemical reactions and have significant applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfinyl)ethenylstannane typically involves the reaction of benzenesulfinyl chloride with tributylstannylacetylene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 1-(Benzenesulfinyl)ethenylstannane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzenesulfinyl)ethenylstannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding sulfides.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Benzenesulfinyl)ethenylstannane has several applications in scientific research:
Biology: The compound can be used to study the effects of organotin compounds on biological systems, including their toxicity and environmental impact.
Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, including their role as anticancer agents.
Industry: The compound is used in the production of various organotin-based materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(Benzenesulfinyl)ethenylstannane involves the interaction of the stannyl group with various molecular targets. The tin atom can form bonds with other atoms or groups, facilitating various chemical transformations. The compound can also act as a radical initiator in certain reactions, promoting the formation of reactive intermediates that drive the reaction forward .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethynyltributylstannane: Similar in structure but with an ethynyl group instead of a benzenesulfinyl group.
Tributyltin hydride: Used as a radical reducing agent in organic synthesis.
Tributyl(1-ethoxyvinyl)stannane: Used in similar applications but with different reactivity due to the presence of an ethoxyvinyl group.
Uniqueness
1-(Benzenesulfinyl)ethenylstannane is unique due to the presence of the benzenesulfinyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific synthetic applications where the benzenesulfinyl group plays a crucial role in the reaction mechanism.
Propriétés
Numéro CAS |
64806-57-1 |
|---|---|
Formule moléculaire |
C20H34OSSn |
Poids moléculaire |
441.3 g/mol |
Nom IUPAC |
1-(benzenesulfinyl)ethenyl-tributylstannane |
InChI |
InChI=1S/C8H7OS.3C4H9.Sn/c1-2-10(9)8-6-4-3-5-7-8;3*1-3-4-2;/h3-7H,1H2;3*1,3-4H2,2H3; |
Clé InChI |
LAWROYOJGQCSPP-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(=C)S(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene](/img/structure/B11952775.png)



![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)




![1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one](/img/structure/B11952822.png)
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B11952831.png)
![(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11952833.png)
![Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952843.png)
